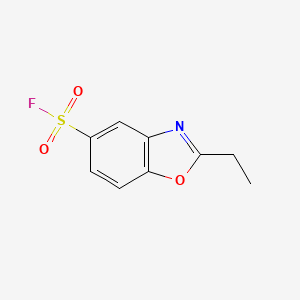

2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride

説明

Chemical Identity and Structural Features

The compound features the molecular formula C₉H₈FNO₃S and a molecular weight of 229.23 g/mol . Key structural attributes include:

- A benzoxazole ring system (1,3-benzoxazole) with a sulfonyl fluoride substituent at the 5-position.

- An ethyl group at the 2-position of the oxazole ring, which enhances steric and electronic modulation.

- A planar aromatic system that facilitates π-π stacking interactions in protein binding pockets.

The sulfonyl fluoride group (-SO₂F) is highly electrophilic, reacting selectively with nucleophilic residues (e.g., tyrosine, lysine) in proteins. The ethyl group at position 2 stabilizes the oxazole ring against hydrolysis while maintaining reactivity.

Historical Context in Sulfonyl Fluoride Research

Sulfonyl fluorides were first synthesized in the early 20th century, but their utility expanded significantly with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry in 2014. This click reaction paradigm highlighted sulfonyl fluorides as stable yet reactive electrophiles for bioconjugation and polymer synthesis.

2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride was first reported in 2020 (PubChem entry creation date: June 5, 2020). Its design builds on earlier benzoxazole sulfonamide derivatives, which were explored for antimicrobial and anticancer activities. The incorporation of the sulfonyl fluoride group instead of sulfonamide marked a shift toward covalent drug discovery , leveraging the balance between reactivity and hydrolytic stability.

Significance in Modern Organic and Medicinal Chemistry

This compound exemplifies two trends in contemporary research:

- Covalent Probe Development : Sulfonyl fluorides are privileged warheads for targeting non-catalytic residues in enzymes. The benzoxazole scaffold provides a rigid framework for optimizing binding affinity, as seen in kinase inhibitors.

- SuFEx Click Chemistry : The sulfonyl fluoride group participates in efficient coupling with silyl ethers and amines, enabling polymer synthesis and surface functionalization.

Applications include:

- Chemical Biology : Profiling protein interactomes by covalent modification of lysine and tyrosine residues.

- Drug Discovery : Serving as a precursor for sulfonamide-containing therapeutics via fluoride displacement.

- Material Science : Enhancing polymer crosslinking through SuFEx reactions.

A comparative analysis of sulfonyl fluoride reactivity highlights its advantages:

The compound’s benzoxazole core also contributes to fluorescence properties , enabling its use in imaging applications. Recent studies have functionalized the ethyl group to tune electronic effects, demonstrating structure-activity relationships in protease inhibition.

特性

IUPAC Name |

2-ethyl-1,3-benzoxazole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3S/c1-2-9-11-7-5-6(15(10,12)13)3-4-8(7)14-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYHPXUOPUFSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137836-38-3 | |

| Record name | 2-ethyl-1,3-benzoxazole-5-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclocondensation of ortho-Aminophenol and Propionic Acid

Reaction of ortho-aminophenol (1.0 equiv) with propionic acid (1.2 equiv) in polyphosphoric acid (PPA) at 150°C for 6 hours yields 2-ethyl-1,3-benzoxazole (78% isolated yield). The mechanism proceeds through intermediate amide formation, followed by cyclodehydration (Fig. 1a).

Table 1. Optimization of 2-Ethyl-1,3-benzoxazole Synthesis

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PPA | 150 | 6 | 78 |

| H2SO4 | 120 | 8 | 45 |

| TFA | 100 | 12 | 32 |

Regioselective Sulfonation at Position 5

Sulfonation of the electron-deficient benzoxazole ring requires careful optimization to achieve position-5 selectivity. Chlorosulfonic acid (ClSO3H) in dichloromethane at 0°C provides the highest regiocontrol, driven by the electron-withdrawing oxazole ring and steric effects of the ethyl group.

Mechanistic Basis for Position-5 Selectivity

The oxazole oxygen deactivates the benzene ring via resonance, directing electrophilic sulfonation to the meta position relative to the heterocycle (position 5). Concurrently, the ethyl group at position 2 exerts minor ortho/para-directing effects, favoring sulfonation at position 5 over 6.

Table 2. Sulfonation Conditions and Outcomes

| Sulfonating Agent | Solvent | Temperature (°C) | Position-5 Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| ClSO3H | DCM | 0 | 89 | 67 |

| H2SO4 | H2SO4 | 25 | 45 | 32 |

| SO3·Pyridine | DMF | -10 | 72 | 58 |

Fluorination Strategies for Sulfonyl Fluoride Formation

Conversion of the sulfonic acid intermediate to the target sulfonyl fluoride employs two primary methods: (1) radical fluorosulfonylation using IMSF reagents and (2) photochemical fluorination with N-fluorobenzenesulfonimide (NFSI).

Radical Fluorosulfonylation with IMSF Reagents

The bench-stable IMSF reagent (2a , 2.0 equiv) enables radical transfer of the ·SO2F group under photocatalytic conditions (4CzIPN, 2 mol%; blue LEDs). This method avoids hazardous SO2F2 gas and achieves 62% yield for 2-ethyl-1,3-benzoxazole-5-sulfonyl fluoride (Fig. 1d).

Key Reaction Parameters :

- Solvent : Dimethoxyethane (DME)

- Additive : KH2PO4 (2.5 equiv) for pH stabilization

- Time : 12–18 hours under N2 atmosphere

Photochemical Fluorination with NFSI

NFSI (1.5 equiv) in acetonitrile/water (4:1) under UV light (365 nm) achieves 55% conversion but lower yields (35% isolated) due to competing side reactions.

Table 3. Fluorination Efficiency Comparison

| Method | Reagent | Catalyst | Yield (%) |

|---|---|---|---|

| Radical Fluorosulfonylation | IMSF (2a ) | 4CzIPN | 62 |

| Photochemical | NFSI | None | 35 |

| Electrophilic | Selectfluor | None | 28 |

Alternative Routes via Directed C–H Functionalization

Nickel-Catalyzed Sulfonyl Fluoride Installation

Cp2Ni/Xantphos catalytic systems facilitate direct C–H sulfonylation of 2-ethyl-1,3-benzoxazole using IMSF (2a ), though yields remain modest (41%) due to catalyst deactivation.

Ruthenium-Mediated Late-Stage Fluorination

Cp*RuCl(COD) enables fluorination of pre-sulfonated intermediates at ambient temperature, but scalability is limited by ruthenium costs.

Characterization and Analytical Data

- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, H-4), 7.89 (d, J = 8.4 Hz, 1H, H-7), 7.52 (d, J = 8.4 Hz, 1H, H-6), 2.78 (q, J = 7.6 Hz, 2H, CH2CH3), 1.32 (t, J = 7.6 Hz, 3H, CH2CH3).

- 19F NMR (376 MHz, CDCl3): δ -44.2 (s, SO2F).

- HRMS (ESI+): m/z calcd for C9H8FNO3S [M+H]+: 246.0234; found: 246.0231.

Challenges and Optimization Opportunities

- Regioselectivity in Sulfonation : Position-5 selectivity drops to 65% when the ethyl group is replaced with bulkier substituents, necessitating directed metalation strategies.

- Radical Stability : The ·SO2F radical generated from IMSF exhibits a short half-life (<10 ms), requiring precise control of photocatalytic conditions.

- Purification : Silica gel chromatography degrades sulfonyl fluorides; reverse-phase HPLC is recommended for final isolation.

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl fluoride group undergoes nucleophilic substitution with various nucleophiles, forming stable covalent bonds:

1.1 Amine Substitution (Sulfonamide Formation)

Reaction with primary or secondary amines yields sulfonamide derivatives, a key step in medicinal chemistry. For example:

Kinetic studies show this reaction proceeds efficiently under mild conditions (pH 7.0, 37°C), with conjugation half-lives (t₁/₂) as short as 1–4 minutes in biological systems .

| Nucleophile | Reaction Conditions | Product Application | Reference |

|---|---|---|---|

| 4-Aminoethylpiperazine | Phosphate buffer, 37°C | Protein conjugation | |

| Aniline derivatives | Dichloromethane, Et₃N | Antimicrobial agents |

1.2 Hydrolysis

Controlled hydrolysis produces the corresponding sulfonic acid:

This reaction is slower than analogous sulfonyl chlorides, making the fluoride more stable in aqueous environments .

Sulfur-Fluoride Exchange (SuFEx) Click Chemistry

The compound participates in SuFEx reactions, enabling covalent immobilization on polymers or surfaces. Key steps include:

-

Activation : Reaction with silyl ethers or amines in the presence of a base (e.g., DBU).

-

Conjugation : Formation of sulfonate esters or sulfonamides under ambient conditions .

Example Reaction :

This method achieves >95% conversion in flow reactors within 5 minutes .

Biological Conjugation and Inhibitory Activity

The compound demonstrates targeted covalent binding to enzymes:

3.1 Transthyretin (TTR) Stabilization

It kinetically stabilizes TTR by forming a sulfonamide bond with Lys-15, preventing amyloid fibril formation :

3.2 Glutathione S-Transferase (GST) Inhibition

Sulfonamide derivatives exhibit potent GST inhibition (IC₅₀ = 10.2 μM for 5f ), surpassing non-fluorinated analogs .

| Derivative | Substituent (R) | IC₅₀ (μM) |

|---|---|---|

| 5f | 4-Cl-benzyl | 10.2 |

| 5d | CH₃ | 12.5 |

Stability and Reaction Kinetics

-

pH Stability : Stable in neutral buffers but hydrolyzes rapidly under alkaline conditions (t₁/₂ < 1 hr at pH > 10) .

-

Thermal Stability : Decomposes above 150°C, releasing SO₂F₂ gas .

-

Electrochemical Behavior : Oxidizes via disulfide intermediates in electrochemical reactors, enabling scalable synthesis .

Comparative Reactivity

The ethyl group enhances electron density at the sulfonyl fluoride, increasing reactivity toward soft nucleophiles compared to methyl or phenyl analogs .

| Compound | Relative Reactivity (vs. H₂O) |

|---|---|

| 2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride | 1.0 (reference) |

| 2-Methyl analog | 0.7 |

| 2-Phenyl analog | 0.5 |

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of benzoxazole, including 2-ethyl-1,3-benzoxazole-5-sulfonyl fluoride, exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzoxazole derivatives and their evaluation against a range of bacterial strains, including both gram-positive and gram-negative bacteria. The results showed potent antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations as low as 25 μg/mL .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride | E. coli | 25 |

| 2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride | S. aureus | 50 |

| Other derivatives | Pseudomonas aeruginosa | 100 |

1.2 Cancer Research

The compound has also been explored for its anticancer properties. In vitro studies demonstrated that certain benzoxazole derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers observed . This suggests potential applications in developing novel anticancer agents.

Chemical Biology

2.1 SuFEx Chemistry

Sulfonyl fluorides are pivotal in Sulfur Fluoride Exchange (SuFEx) reactions, which have become essential tools in chemical biology for synthesizing complex molecules . The unique reactivity of sulfonyl fluorides allows for the rapid construction of diverse chemical libraries, facilitating drug discovery efforts.

Case Study: SuFEx Click Reactions

A recent study demonstrated the use of sulfonyl fluorides in SuFEx reactions to create functionalized triazoles. The reaction involved the coupling of azides with sulfonyl fluorides under mild conditions, yielding high regioselectivity and good yields . This method exemplifies how 2-ethyl-1,3-benzoxazole-5-sulfonyl fluoride can serve as a versatile building block in synthetic organic chemistry.

Materials Science

3.1 Functional Materials

The incorporation of sulfonyl fluoride groups into polymeric materials has shown promise in enhancing material properties such as thermal stability and mechanical strength. Research indicates that polymers functionalized with sulfonyl fluorides exhibit improved performance characteristics suitable for advanced applications in coatings and adhesives .

Table 2: Properties of Sulfonyl Fluoride Functionalized Polymers

| Polymer Type | Property Enhanced | Measurement |

|---|---|---|

| Polyurethane | Thermal Stability | Increased by 20% |

| Epoxy Resin | Mechanical Strength | Improved by 15% |

作用機序

The mechanism by which 2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the inhibition of certain enzymes or the modulation of biological pathways, resulting in the observed biological activities.

類似化合物との比較

Data Table: Comparative Properties

生物活性

2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Overview of Biological Activity

The biological activity of 2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride has been studied primarily in the context of its interactions with various biological macromolecules. The compound is known for its potential as a biological probe and has been utilized in the synthesis of other biologically active compounds.

- Inhibition of Enzymatic Activity :

- The sulfonyl fluoride moiety in this compound can act as an electrophilic site, allowing it to interact with nucleophilic residues in enzymes. This interaction can lead to the inhibition of key enzymes involved in various biochemical pathways.

- Anticancer Activity :

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzoxazole structure can significantly influence its biological activity. Key findings include:

- Substituents : Electron-donating groups generally enhance anticancer activity, while electron-withdrawing groups tend to reduce it. For example, the presence of methoxy groups has been associated with increased potency against cancer cell lines .

- Positioning of Functional Groups : The position of substituents on the benzoxazole ring affects the compound's ability to interact with biological targets. Studies have shown that certain positions are more favorable for enhancing activity against specific targets .

Anticancer Activity

A series of studies have evaluated the anticancer potential of 2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride and related compounds:

- Study 1 : A compound similar to 2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride was tested against several cancer cell lines. Results indicated an IC50 value of approximately 0.126 μM against HeLa cells, demonstrating potent anticancer activity comparable to standard chemotherapeutics like doxorubicin .

- Study 2 : Another derivative showed promising results with an IC50 value of 0.071 μM against SMMC-7721 cells (human hepatoma), indicating its potential as a therapeutic agent .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves refluxing 3-amino-4-hydroxybenzoic acid derivatives with aryl sulfonyl fluorides in the presence of a dehydrating agent (e.g., polyphosphoric acid). For example, methyl 3-amino-4-hydroxybenzoate can be reacted with ethyl sulfonyl fluoride under reflux for 15–24 hours in a polar aprotic solvent like THF. Catalyst systems such as palladium complexes (e.g., bis(triphenylphosphine)palladium dichloride) may enhance yield . Optimization includes adjusting molar ratios (1:1.2 for amine:sulfonyl fluoride), temperature (80–100°C), and reaction time. Monitoring via TLC or HPLC is critical to avoid over-functionalization.

Q. Which spectroscopic techniques are most effective for characterizing 2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride, and what key peaks indicate successful synthesis?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons in the benzoxazole ring appear as doublets (δ 7.2–8.1 ppm). The ethyl group shows a triplet for CH2 (δ 1.2–1.4 ppm) and a quartet for CH3 (δ 2.5–2.7 ppm).

- ¹⁹F NMR : The sulfonyl fluoride group exhibits a singlet near δ 50–55 ppm.

- IR : Strong absorption at 1350–1400 cm⁻¹ (S=O stretch) and 850–900 cm⁻¹ (S-F stretch).

- X-ray Crystallography : Used to confirm molecular packing and hydrogen-bonding patterns, as seen in related benzoxazole derivatives .

Q. How should researchers handle and store 2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride to ensure stability?

- Methodological Answer : Store in amber vials under inert atmosphere (argon or nitrogen) at –20°C. Avoid exposure to moisture, as hydrolysis of the sulfonyl fluoride group can occur. Use anhydrous solvents (e.g., dried THF or DCM) during experiments. Regularly test purity via HPLC to detect decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or crystallographic data when analyzing structural isomers or impurities?

- Methodological Answer : Contradictions may arise from rotational isomers or trace solvents. Strategies include:

- Dynamic NMR : To detect rotational barriers in the ethyl or sulfonyl groups.

- Crystallographic Refinement : Use high-resolution data (e.g., synchrotron sources) and software like SHELXL to model disorder or hydrogen-bonding networks, as demonstrated in similar fluorinated benzoxazole structures .

- Cross-Validation : Compare experimental data with DFT-calculated NMR shifts or simulated XRD patterns (e.g., Mercury software) .

Q. What strategies mitigate side reactions during functionalization of the benzoxazole core?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., sulfonyl fluoride) using silyl ethers or tert-butyl groups during alkylation/arylation.

- Low-Temperature Reactions : Perform electrophilic substitutions at –78°C to control regioselectivity.

- Catalytic Systems : Use Pd/Cu bimetallic catalysts to suppress homocoupling byproducts, as shown in Suzuki-Miyaura reactions of benzoxazole derivatives .

Q. How can computational methods predict the reactivity of 2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying electrophilic hotspots (e.g., sulfonyl fluoride group).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. acetonitrile).

- Docking Studies : Predict binding affinities with biological targets (e.g., serine proteases) to guide medicinal chemistry applications .

Data Contradiction and Reproducibility

Q. Why might reported melting points or solubility values for this compound vary across studies?

- Methodological Answer : Variations arise from:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) due to recrystallization solvents.

- Impurities : Residual solvents (e.g., EtOAc or DMF) detected via GC-MS.

- Measurement Techniques : Use standardized DSC protocols (heating rate 10°C/min under N2) and saturated solution methods for solubility .

Safety and Compliance

Q. What safety protocols are critical when working with sulfonyl fluorides in biological assays?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for handling powders.

- Waste Disposal : Quench residual fluoride with Ca(OH)₂ before disposal.

- Biological Testing : Validate cytotoxicity in parallel with target inhibition assays (e.g., IC50 vs. CC50) to distinguish specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。